Silver chromate

Vue d'ensemble

Description

Synthesis Analysis

Silver chromate can be synthesized through the reaction of silver nitrate (AgNO3) with potassium chromate (K2CrO4) in an aqueous solution. This reaction precipitates this compound as a red to brown solid. A study by Hackert and Jacobson (1971) detailed the preparation of single crystals of this compound, which were developed by the slow diffusion of potassium chromate and silver nitrate solutions in a gel-filled U-tube, highlighting the orthorhombic crystal structure of this compound (Hackert & Jacobson, 1971).

Molecular Structure Analysis

The crystal structure of this compound is orthorhombic, belonging to the space group Pnma. The structure features silver atoms coordinated to oxygen atoms of the chromate, forming an interlocking network. This study further compared the metal atom coordination in this compound to that of potassium chromate, providing insights into the unique structural aspects of this compound (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its role as a photocatalyst. Shen et al. (2016) explored the visible-light photocatalytic activity of Ag2CrO4 nanocrystals, synthesized by different methods, revealing their high efficiency in photodegrading organic dyes. This study underscores the potential environmental applications of this compound in wastewater treatment and its ability to dispose of chromium-containing waste water while degrading organic pollutants (Shen et al., 2016).

Physical Properties Analysis

The physical properties of this compound, including its red to brown color and orthorhombic crystal structure, contribute to its utility in various applications. Its photocatalytic activity under visible light, as demonstrated by Shen et al. (2016), is a significant physical property that facilitates environmental cleanup efforts (Shen et al., 2016).

Chemical Properties Analysis

This compound's chemical properties, such as its solubility in water and its reaction with silver nitrate and potassium chromate to form a precipitate, are fundamental to its applications in photography and pigments. Its photocatalytic properties, highlighted by Shen et al. (2016), also demonstrate its utility in environmental applications, offering a new scheme for disposing of chromium-containing wastewater and producing visible-light catalysts for degrading organic pollutants (Shen et al., 2016).

Applications De Recherche Scientifique

1. Catalyst for Pollution Control

Silver chromate catalysts have been studied for their potential in environmental pollution control and other commercial applications. They have been recognized as proficient catalysts, particularly in energy clean and laboratory settings. The preparation of these catalysts involves eco-friendly approaches like sol-gel methods, and their properties are characterized by various techniques such as SEM, XRD, EDS, and photoluminescence (Akram et al., 2023).

2. Photocatalytic Activity

This compound (Ag2CrO4) nanocrystals have been prepared using different synthesis methods like ultrasonic synthesis, template, and hydrothermal methods. These nanocrystals exhibit significant visible-light photocatalytic activity, making them effective in degrading organic pollutants in wastewater. This characteristic of this compound contributes to its potential use in environmental remediation and water purification (Shen et al., 2016).

3. Silver Nanoparticle Synthesis

The interaction of this compound with femtosecond laser and electron beam irradiations has been explored for the production of metallic silver nanoparticles. These methods are environmentally friendly, fast, and effective, with potential applications in synthesizing Ag nanoparticles with controlled morphology for various purposes, such as biomedical and industrial applications (Lemos et al., 2019).

4. Structural and Optical Properties

Studies on the structural, elastic, electronic, optical, and vibrational properties of this compound spinels have been conducted. These investigations, which include density functional theory and experimental approaches, have provided insights into the mechanical stability and photonic properties of this compound, relevant for material science and engineering applications (Kushwaha et al., 2017).

5. Antibacterial and Antiviral Properties

Research on silver nanoparticles, including those derived from this compound, has indicated their potential as antibacterials and antivirals. These nanoparticles have been considered for use in various medical and cosmetic applications due to their antimicrobial properties, suggesting their significant role in healthcare and public health (Ciriminna et al., 2020).

Safety and Hazards

Like many other chromate compounds, silver chromate is regarded as toxic and possibly carcinogenic . Exposure to this compound should be minimized, and it should always be handled with appropriate safety measures in place . In the case of accidental ingestion or inhalation, immediate medical attention should be sought .

Mécanisme D'action

Target of Action

Silver chromate (Ag2CrO4) is an inorganic compound that primarily targets soluble chromate and silver precursor salts . The compound’s precipitation is indicative of the reaction between these targets .

Mode of Action

This compound interacts with its targets through a precipitation reaction. This reaction is significant for two uses in the laboratory: in analytical chemistry, it forms the basis for the Mohr method of argentometry, and in neuroscience, it is used in the Golgi method of staining neurons for microscopy .

Biochemical Pathways

Silver nanoparticles, which share some properties with this compound, have been shown to disrupt cellular signaling functions . This disruption can induce cell death and other cellular changes .

Pharmacokinetics

It’s known that the compound is insoluble , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the precipitation of the compound, which is used in various laboratory methods . Additionally, this compound has been tested as a photocatalyst for wastewater treatment . In this context, the compound’s action results in the degradation of organic pollutants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photocatalytic activity can be affected by light exposure . Furthermore, this compound poses a hazard of toxicity, carcinogenicity, and genotoxicity, as well as environmental harm .

Propriétés

IUPAC Name |

disilver;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.Cr.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKANDGLELGDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

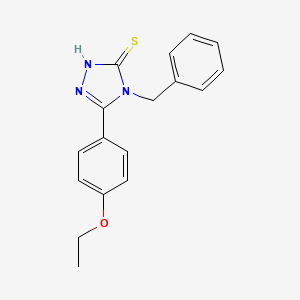

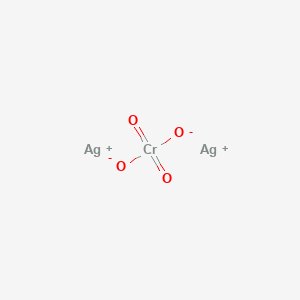

[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2CrO4 | |

| Record name | silver chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) | |

| Record name | Silver chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.730 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brownish-red solid; Insoluble in water; [Hawley] Red-brown odorless powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Silver chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7784-01-2 | |

| Record name | Silver chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CHROMATE (V1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5092LWU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of silver chromate?

A1: this compound has the molecular formula Ag2CrO4 and a molecular weight of 331.73 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: this compound can be characterized using various techniques including:

- X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of this compound. [, , , , , , ]

- Micro-Raman Spectroscopy: This method provides information about the vibrational modes of the molecule and can be used to identify this compound and its interactions with other materials. []

- Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS helps determine the elemental composition and confirm the presence of silver and chromium in the sample. [, ]

Q3: What are some notable applications of this compound?

A3: this compound finds applications in various fields:

- Electrochemistry: It serves as a cathode material in lithium-silver chromate batteries, known for their high rate capability, long shelf-life, and reliability, making them suitable for applications like implantable pacemaker devices. [, , , ]

- Analytical Chemistry: this compound is used as an indicator in chloride ion detection. Its reaction with chloride ions leads to a visible color change, allowing for quantitative analysis. [, ]

- Neuroscience: this compound plays a crucial role in the Golgi staining technique, used to visualize neurons and their intricate structures under light and electron microscopy. [, , , ]

Q4: Are there challenges associated with the stability of this compound in the Golgi staining technique?

A5: Yes, this compound impregnation in the Golgi staining method can deteriorate over time, leading to fading and fragmentation of stained structures. []

Q5: How can the stability of this compound be enhanced in Golgi-stained samples?

A6: Researchers have developed stabilization techniques using photographic developers. These developers convert the water-soluble this compound into metallic silver or other insoluble compounds, preserving the stained structures for both light and electron microscopy. [, , ]

Q6: How does the solubility of this compound vary with temperature?

A7: The solubility of this compound in water increases with temperature. Studies have determined its solubility product and thermodynamic parameters (ΔH0 and ΔS0) at different temperatures, demonstrating its temperature-dependent solubility behavior. []

Q7: What are the emerging applications of this compound in catalysis?

A8: this compound catalysts show promise in various catalytic processes, including environmental remediation and pollution control. Researchers are actively exploring different preparation methods and applications to leverage its catalytic potential. []

Q8: What are the safety considerations associated with handling this compound?

A9: this compound contains hexavalent chromium (Cr(VI)), a known carcinogen. Proper handling and disposal methods are crucial to minimize health risks and environmental contamination. [, ]

Q9: How can the environmental impact of this compound be mitigated?

A10: Researchers are investigating alternative materials and methods to reduce or replace the use of this compound in applications where its toxicity poses concerns. For example, alternative chloride ion indicators are being explored. [] Additionally, proper waste management and recycling strategies are crucial to minimize the environmental footprint of this compound. [, ]

Q10: What analytical methods are commonly employed for the quantification of this compound?

A10: Several methods are used for quantitative analysis of this compound or the products of its reactions:

- Spectrophotometry: This technique utilizes the absorbance of light at specific wavelengths to quantify chromate ions released upon the reaction of this compound with target analytes like chloride. [, ]

- Ion Chromatography: This method provides high sensitivity and selectivity for separating and quantifying ionic species, including chromate, in complex matrices. []

- Turbidimetry: This technique measures the turbidity or cloudiness of a solution caused by the presence of suspended particles, like this compound precipitates, to determine analyte concentrations. []

Q11: How is the quality of this compound ensured during its production and application?

A11: Quality control measures for this compound include:

- Synthesis Control: Carefully controlling reaction parameters during synthesis, such as temperature, concentration, and solvent, is essential to obtain this compound with desired purity and particle size. [, ]

- Analytical Method Validation: Rigorous validation of analytical methods used for quantifying this compound ensures accurate and reliable results. This involves assessing method parameters like accuracy, precision, specificity, and detection limits. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)